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For Researchers, Scientists, and Drug Development Professionals

The cycloisomerization of enynes is a powerful and atom-economical transformation in organic
synthesis, providing rapid access to complex carbocyclic and heterocyclic scaffolds. The choice
of catalyst is paramount, dictating the reaction’s efficiency, selectivity, and mechanistic
pathway. This guide offers an objective comparison of the efficacy of common transition metal
catalysts—gold, platinum, rhodium, and ruthenium—for the cycloisomerization of 1,6-enynes,
supported by experimental data and detailed protocols.

At a Glance: Catalyst Performance Comparison

The following table summarizes the performance of gold, platinum, rhodium, and ruthenium
catalysts in the cycloisomerization of the model substrate, diethyl 2-allyl-2-(prop-2-yn-1-
yl)malonate. This reaction serves as a benchmark for comparing the efficacy of these catalytic
systems in promoting skeletal rearrangements.
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Catalyst
System

Product(s)

Yield (%)

Selectivity

Key Features

Gold(l)

Bicyclo[3.1.0]hex

ene derivatives

85-95

High

Mild reaction
conditions, high
functional group
tolerance,
typically
proceeds via a
carbene

intermediate.[1]

[2]

Platinum(ll)

1,3-dienes,
vinylcyclopropan

es

70-90

Substrate-

dependent

Can catalyze
formal enyne
metathesis or
cyclopropanation
depending on
substrate and

conditions.[3]

Rhodium(l)

Bicyclo[3.1.0]hep

tenes, 1,4-dienes

80-95

High, often
enantioselective

Excellent for
asymmetric
cycloisomerizatio
n with chiral
ligands, can
proceed via
various

mechanisms.[4]

[5]

Ruthenium(ll)

1,4-dienes

85-95

High

Known for ene-
type
cycloisomerizatio
ns, proceeds via
a
metallacyclopent

ene intermediate.

[6]

© 2025 BenchChem. All rights reserved.

Tech Support


https://pubs.acs.org/doi/10.1021/acsorginorgau.3c00028
https://pmc.ncbi.nlm.nih.gov/articles/PMC10557124/
https://www.researchgate.net/publication/11630421_ChemInform_Abstract_Platinum-Catalyzed_Cycloisomerization_Reactions_of_Enynes
https://pubs.acs.org/doi/abs/10.1021/ja0498639
https://pmc.ncbi.nlm.nih.gov/articles/PMC2805260/
https://www.organic-chemistry.org/abstracts/lit0/207.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Delving Deeper: Mechanistic Pathways

The divergent outcomes observed with different catalysts can be attributed to their distinct
mechanistic pathways. Understanding these pathways is crucial for predicting and controlling
the selectivity of enyne cycloisomerizations.

Gold-Catalyzed Cycloisomerization

Gold(l) catalysts, being highly alkynophilic, activate the alkyne moiety towards nucleophilic
attack by the tethered alkene. This typically proceeds through a 5-exo-dig or 6-endo-dig
cyclization to form a cyclopropyl gold-carbene intermediate, which then undergoes skeletal

rearrangement.
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Gold-Catalyzed Enyne Cycloisomerization Pathway

Platinum-Catalyzed Cycloisomerization

Similar to gold, platinum(ll) catalysts activate the alkyne. The reaction can then proceed
through different pathways, including a formal enyne metathesis to yield 1,3-dienes or the
formation of vinylcyclopropane derivatives, often involving a cationic mechanism.[3]
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Platinum-Catalyzed Enyne Cycloisomerization Pathways

Rhodium-Catalyzed Cycloisomerization

Rhodium catalysts are versatile and can operate through several mechanistic manifolds
depending on the ligand and reaction conditions. One common pathway involves the formation
of a rhodacyclopentene intermediate, which can then undergo (3-hydride elimination and
reductive elimination to afford cycloisomerized products. Another pathway proceeds via a

rhodium-vinylidene intermediate.[4][7]
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Rhodium-Catalyzed Enyne Cycloisomerization via Metallacycle

Ruthenium-Catalyzed Enyne Metathesis

Ruthenium carbene complexes, such as the Grubbs catalysts, are well-known for promoting
enyne metathesis. The reaction is initiated by a [2+2] cycloaddition between the ruthenium
carbene and the alkyne, forming a ruthenacyclobutene intermediate. This is followed by a retro
[2+2] cycloaddition to generate a new ruthenium carbene and a subsequent intramolecular
[2+2] cycloaddition with the alkene, ultimately leading to the 1,3-diene product.[8][9]
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Ruthenium-Catalyzed Enyne Metathesis

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are
intended as a starting point and may require optimization for specific substrates.

General Experimental Workflow

The general workflow for a transition metal-catalyzed enyne cycloisomerization is depicted
below. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon)
using anhydrous solvents.
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General Experimental Workflow for Enyne Cycloisomerization

Gold-Catalyzed Cycloisomerization of Diethyl 2-allyl-2-
(prop-2-yn-1-yl)malonate

Catalyst System: [IPrAu(CHsCN)]SbFs (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
Procedure:

e To a flame-dried Schlenk flask under an argon atmosphere, add diethyl 2-allyl-2-(prop-2-yn-
1-yl)malonate (0.1 mmol, 1.0 equiv).

e Add anhydrous dichloromethane (2.0 mL).

 In a separate vial, dissolve [IPrAu(CHsCN)]SbFs (0.002 mmol, 0.02 equiv) in anhydrous
dichloromethane (0.5 mL).

o Add the catalyst solution to the substrate solution dropwise at room temperature.
« Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

e Upon completion, concentrate the reaction mixture under reduced pressure.
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» Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl
acetate) to afford the bicyclo[3.1.0]hexene product.

Platinum-Catalyzed Cycloisomerization of Diethyl 2-allyl-
2-(prop-2-yn-1-yl)malonate

Catalyst System: PtClz

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add diethyl 2-allyl-2-(prop-2-yn-
1-yl)malonate (0.1 mmol, 1.0 equiv) and PtClz (0.005 mmol, 0.05 equiv).

e Add anhydrous toluene (2.0 mL).
» Heat the reaction mixture to 80 °C and stir for 4-8 hours, monitoring by TLC.

e Upon completion, cool the reaction mixture to room temperature and filter through a short
pad of silica gel, eluting with ethyl acetate.

o Concentrate the filtrate under reduced pressure.

» Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl
acetate) to afford the desired cycloisomerized product.[3]

Rhodium-Catalyzed Asymmetric Cycloisomerization of a
1,6-Enyne

Catalyst System: [Rh(COD)CI]z / (S)-BINAP / AgSbFe (COD = 1,5-cyclooctadiene)
Procedure:

o To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(COD)CI]z (0.0025
mmol, 0.025 equiv) and (S)-BINAP (0.0055 mmol, 0.055 equiv).

e Add anhydrous 1,2-dichloroethane (1.0 mL) and stir at room temperature for 20 minutes.

e Add AgSbFe (0.005 mmol, 0.05 equiv) and stir for another 20 minutes.
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Add a solution of the 1,6-enyne substrate (0.1 mmol, 1.0 equiv) in anhydrous 1,2-
dichloroethane (1.0 mL).

Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for 1-12 hours,
monitoring by TLC.

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl
acetate) to afford the chiral cyclized product.[5]

Ruthenium-Catalyzed Enyne Metathesis (Ring-Closing)

Catalyst System: Grubbs' 1st Generation Catalyst

Procedure:

To a flame-dried Schlenk flask under an argon atmosphere, add a solution of the enyne
substrate (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

Add Grubbs' 1st Generation Catalyst (0.005 mmol, 0.05 equiv) in one portion.
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

Upon completion, add a few drops of ethyl vinyl ether to quench the reaction and stir for 20
minutes.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl
acetate) to afford the 1,3-diene product.[8][9]

Conclusion

The choice of catalyst for enyne cycloisomerization is a critical decision that profoundly

influences the outcome of the reaction. Gold and platinum catalysts are effective for promoting

skeletal rearrangements under mild conditions, with gold often exhibiting higher functional

group tolerance. Rhodium catalysts, particularly when paired with chiral ligands, are the
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premier choice for asymmetric cycloisomerizations. Ruthenium carbene complexes are highly
effective for clean and efficient enyne metathesis reactions. By understanding the distinct
mechanistic pathways and referring to the provided experimental protocols, researchers can
make informed decisions to best achieve their synthetic goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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